molecular formula C21H15BrCl2N2O2 B11550086 4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B11550086
M. Wt: 478.2 g/mol
InChI Key: IHDCZHPGZYPUGC-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C21H15BrCl2N2O2 It is a complex molecule that features a benzohydrazide core with various substituents, including bromobenzyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Core: The initial step involves the preparation of the benzohydrazide core. This can be achieved by reacting benzohydrazine with an appropriate benzoyl chloride under basic conditions.

    Introduction of the Bromobenzyl Group: The next step involves the introduction of the bromobenzyl group. This can be done through a nucleophilic substitution reaction where the benzohydrazide core reacts with 3-bromobenzyl chloride in the presence of a base.

    Formation of the Dichlorophenylmethylidene Group: The final step involves the formation of the dichlorophenylmethylidene group. This can be achieved by reacting the intermediate product with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove or modify certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromobenzyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or hydrochloric acid can be used for nucleophilic or electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the removal of halogen groups.

Scientific Research Applications

4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Bromobenzyl)oxy]benzonitrile: This compound shares the bromobenzyl group but has a different core structure.

    3-(4-((4-Bromobenzyl)oxy)phenyl)acrylic acid: Similar in structure but with an acrylic acid group instead of the benzohydrazide core.

Uniqueness

4-[(3-Bromobenzyl)oxy]-N’-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide is unique due to its combination of bromobenzyl and dichlorophenyl groups attached to a benzohydrazide core

Properties

Molecular Formula

C21H15BrCl2N2O2

Molecular Weight

478.2 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15BrCl2N2O2/c22-16-4-1-3-14(11-16)13-28-17-9-7-15(8-10-17)21(27)26-25-12-18-19(23)5-2-6-20(18)24/h1-12H,13H2,(H,26,27)/b25-12+

InChI Key

IHDCZHPGZYPUGC-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.